molecular formula C17H16N6O3S2 B2854614 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 847400-75-3

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2854614
CAS No.: 847400-75-3
M. Wt: 416.47
InChI Key: YZURUOGVMXSOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H16N6O3S2 and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 847400-95-7) is a complex organic molecule characterized by its unique structural features that incorporate various heterocyclic moieties. This compound belongs to a class of thiazole and triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Structural Characteristics

The molecular formula of the compound is C20H19N5O2SC_{20}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 425.5 g/mol. The structural complexity allows for various interactions with biological molecules, potentially leading to diverse pharmacological effects. Key structural features include:

  • Triazole Ring : Commonly associated with antifungal and antibacterial activities.
  • Thiazole Moiety : Known for its role in enzyme inhibition and other biological interactions.
  • Isoxazole Group : Often linked to neuroactive properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the reaction of thiazole and triazole derivatives with acetic acid or its derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on benzothiazole derivatives have shown their potential in inhibiting the proliferation of cancer cells such as A431 and A549. The active compounds demonstrated apoptosis-promoting effects and the ability to hinder cell migration at concentrations ranging from 1 to 4 μM .

Anti-inflammatory Properties

Thiazole and triazole derivatives have been reported to modulate various biochemical pathways involved in inflammation. For example, compounds derived from thiazole have shown the ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α, which are critical in inflammatory responses .

Antimicrobial Effects

The presence of the triazole ring suggests potential antimicrobial activity against various pathogens. Compounds with similar structures have demonstrated efficacy in inhibiting bacterial growth and might serve as leads for developing new antimicrobial agents.

Case Studies

StudyCompoundBiological ActivityModelIC50/Effect
Benzothiazole DerivativeAnticancerA431 CellsSignificant inhibition at 1–4 μM
Thiazolidin DerivativeAnti-inflammatoryRat ModelIL-6 inhibition
Triazole-based CompoundAntimicrobialVarious PathogensEffective growth inhibition

While the exact mechanism of action for this specific compound is not fully elucidated, it is believed that it may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Induction of apoptosis and cell cycle arrest has been observed in related compounds.
  • Cytokine Modulation : Inhibition of cytokines involved in inflammatory responses.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S2/c1-10-7-13(21-26-10)18-15(24)9-27-16-20-19-14(22(16)2)8-23-11-5-3-4-6-12(11)28-17(23)25/h3-7H,8-9H2,1-2H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZURUOGVMXSOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.